molecular formula C13H12F3N5OS B6592119 6-(3-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine CAS No. 1820707-96-7

6-(3-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No. B6592119
CAS RN: 1820707-96-7
M. Wt: 343.33 g/mol
InChI Key: BPYRSDFJDNNTCH-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

A series of novel pyrimidine derivatives were designed and synthesized for the purpose of finding efficient new antitumor drugs . The antitumor activity of these compounds was evaluated by MTT analysis .


Molecular Structure Analysis

These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesis of these compounds often involves the reaction of various precursors in the presence of a catalyst .

Mechanism of Action

The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

[[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5OS/c1-22-8-4-2-3-7(5-8)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)23/h2-6H,1H3,(H3,17,20,23)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYRSDFJDNNTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130639
Record name Hydrazinecarbothioamide, 2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

CAS RN

1820707-96-7
Record name Hydrazinecarbothioamide, 2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, 2-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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